molecular formula C17H25O4- B12532031 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate CAS No. 679433-33-1

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate

Cat. No.: B12532031
CAS No.: 679433-33-1
M. Wt: 293.4 g/mol
InChI Key: GJAFTURQBOKUFF-UHFFFAOYSA-M
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Description

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a carboxyoxy group, and a phenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a phenol derivative with tert-butyl bromide, followed by esterification with a carboxylic acid derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate undergoes various chemical reactions, including:

    Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxyoxy group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted phenolates.

Scientific Research Applications

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenol
  • 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)benzoate

Uniqueness

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

679433-33-1

Molecular Formula

C17H25O4-

Molecular Weight

293.4 g/mol

IUPAC Name

5-tert-butyl-3-carboxyoxy-2-methyl-6-(3-methylbutyl)phenolate

InChI

InChI=1S/C17H26O4/c1-10(2)7-8-12-13(17(4,5)6)9-14(21-16(19)20)11(3)15(12)18/h9-10,18H,7-8H2,1-6H3,(H,19,20)/p-1

InChI Key

GJAFTURQBOKUFF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C(=C1[O-])CCC(C)C)C(C)(C)C)OC(=O)O

Origin of Product

United States

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